{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide

描述

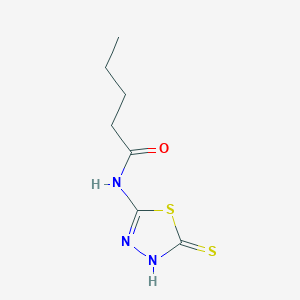

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a pentanamide chain at position 2 (Figure 1). Its synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives under basic conditions, as described in multiple protocols . The compound’s bioactivity is attributed to the thiadiazole ring’s electron-deficient nature and the nucleophilic mercapto group, which facilitates interactions with biological targets such as enzymes or receptors .

Structure

3D Structure

属性

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS2/c1-2-3-4-5(11)8-6-9-10-7(12)13-6/h2-4H2,1H3,(H,10,12)(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVQDSGFPMKXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

{N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrothiadiazoles.

Substitution: Thioethers, thioesters.

科学研究应用

Research highlights several potential therapeutic applications:

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activity. In vitro studies on related compounds have demonstrated mechanisms such as:

- Induction of apoptosis via activation of caspases.

- Inhibition of NF-kB signaling pathways.

- Modulation of MAPK pathways (ERK1/2 and JNK), leading to altered cell fate decisions.

Kinase Inhibition

Analogous compounds have shown inhibitory effects on various kinases critical in cancer progression and inflammation, including DDR1 and DDR2. This suggests that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide may also inhibit these targets, contributing to its anticancer effects.

Data Table: Biological Activities

| Activity Type | Compound Name | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide | Potential antibacterial activity | |

| Anticancer | Related cinnamamide derivatives | Induction of apoptosis | |

| Kinase Inhibition | Analogous compounds | Inhibition of DDR1 and DDR2 |

Antimicrobial Efficacy

A study synthesized various cinnamamide derivatives and tested them against bacterial strains. Modifications at the furan and thiophene positions significantly impacted their antimicrobial potency. While specific data for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is lacking, it is reasonable to hypothesize similar or enhanced activity based on its structure.

Cancer Cell Line Studies

Research involving related compounds demonstrated dose-dependent inhibition of cell viability in cancer cell lines. Mechanisms included suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties alongside anticancer effects.

作用机制

The mechanism of action of {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, disrupting DNA and RNA synthesis. These interactions result in the compound’s antimicrobial and anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Bioactivity

The following table summarizes key analogues of N-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide and their reported biological activities:

Key Observations:

- Phenylacetamide Derivatives: Substitution with aromatic groups (e.g., phenyl) enhances cytotoxicity but varies by cancer cell line. For instance, 2-phenylacetamide derivatives showed IC₅₀ values of 12–45 μM against neuroblastoma (SKNMC) and prostate cancer (PC3) cells, though none surpassed doxorubicin in potency .

- Trifluoromethyl Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves target binding via hydrophobic interactions, as seen in analogues tested against acetylcholinesterase .

- Pentanamide Chain Modifications: Extending the alkyl chain (e.g., pentanamide vs.

Solubility and Stability

Anticancer Activity

- Mechanism : Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis via ROS generation. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide showed 60% inhibition of MCF-7 breast cancer cells at 50 μM .

- Limitations: Low selectivity for cancer cells over normal cells (e.g., HEK-293) remains a challenge, with selectivity indices <3 for most derivatives .

生物活性

The compound {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide is a member of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound and its derivatives, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with pentanoyl chloride or similar acylating agents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance:

- In vitro Studies : A study screened various thiadiazole derivatives against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that compounds with the thiadiazole moiety exhibited significant inhibitory effects on these pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL for specific derivatives .

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| 6a | S. aureus | 0.78 |

| 6c | E. coli | 1.5 |

| 6h | K. pneumoniae | 3.125 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

- Cell Line Studies : Research revealed that derivatives containing the thiadiazole ring showed moderate to good cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.74 to 10 μg/mL .

| Cell Line | Compound | IC50 (μg/mL) |

|---|---|---|

| HCT116 | 1 | 3.29 |

| H460 | 2 | 10 |

| MCF-7 | 3 | 4.9 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Thiadiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase in bacterial cells .

- Interaction with Kinases : Some studies suggest that these compounds may interact with kinases involved in cancer cell signaling pathways, thereby inhibiting tumor growth .

- DNA Binding : Spectroscopic studies indicate that thiadiazoles can bind to calf thymus DNA (CT-DNA), potentially disrupting DNA replication in cancer cells .

Case Studies

Recent case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

常见问题

Q. How can inclusion complexes enhance bioavailability or stability?

- Methodology : Form complexes with cyclodextrins or arabinogalactan. In , a biocomplex with arabinogalactan improved biological activity (90% rooting efficiency in plant models) by enhancing solubility and controlled release .

Q. What mechanistic insights exist for its anticancer activity?

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

Q. What strategies improve yields in multi-step syntheses involving unstable intermediates?

Q. How do cytotoxicity results compare across cell lines, and what explains selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。